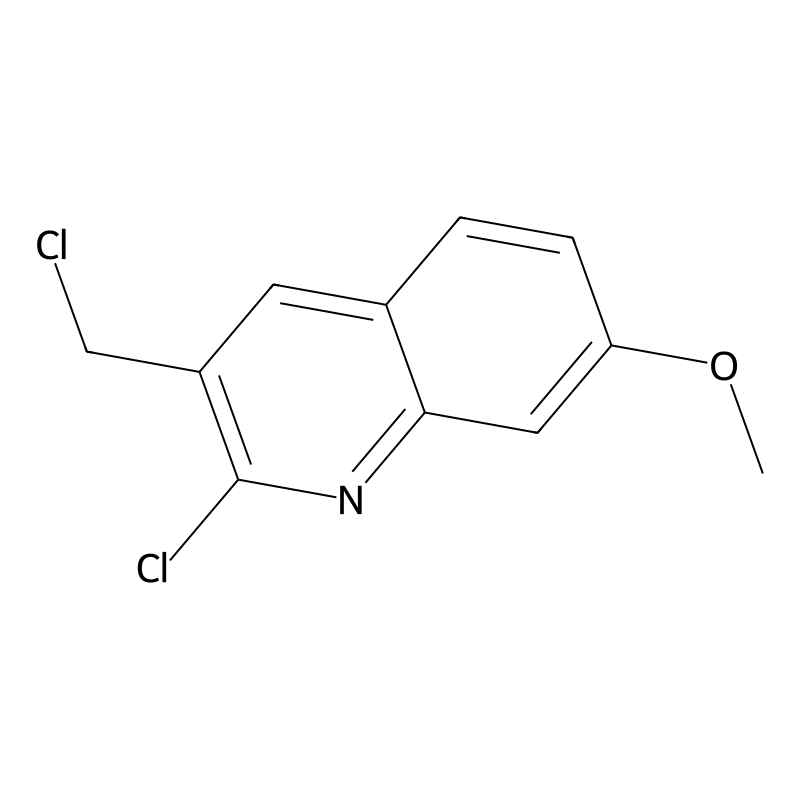

2-Chloro-3-(chloromethyl)-7-methoxyquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Limited Literature

A search for 2-Chloro-3-(chloromethyl)-7-methoxyquinoline in scientific databases like PubChem and Scifinder did not yield any published research articles or patents specifically focused on this compound. This suggests that 2-Chloro-3-(chloromethyl)-7-methoxyquinoline has not been extensively studied yet. PubChem: Scifinder: [https www scifinder cas org]

Availability for Research

Chemical suppliers like Sigma-Aldrich do list 2-Chloro-3-(chloromethyl)-7-methoxyquinoline in their catalogs, indicating its availability for purchase. This suggests potential use in scientific research, though the specific applications remain unclear. Sigma-Aldrich:

Future Research Directions:

The presence of chlorine and methoxy functional groups on the quinoline ring system suggests 2-Chloro-3-(chloromethyl)-7-methoxyquinoline might possess interesting chemical properties. Here are some potential areas for future research:

Synthesis and Characterization

Research could focus on developing efficient synthetic routes for 2-Chloro-3-(chloromethyl)-7-methoxyquinoline and characterizing its physical and chemical properties like melting point, solubility, and reactivity.

Medicinal Chemistry

The quinoline core is present in various bioactive molecules. Studies could explore the potential biological activity of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline against different targets.

Material Science

The combination of aromatic and functional groups could be interesting for material science applications. Research could investigate the potential for 2-Chloro-3-(chloromethyl)-7-methoxyquinoline in areas like organic electronics or polymer chemistry.

2-Chloro-3-(chloromethyl)-7-methoxyquinoline is a chemical compound with the molecular formula C₁₁H₉Cl₂NO and a molecular weight of approximately 242.1 g/mol. It is characterized by a quinoline backbone, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound features two chlorine substituents at the 2 and 3 positions, as well as a methoxy group at the 7 position, contributing to its unique chemical properties and potential biological activities .

The reactivity of 2-chloro-3-(chloromethyl)-7-methoxyquinoline can be attributed to its electrophilic nature due to the presence of chlorine atoms. Common reactions include:

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chloromethyl group.

- Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring for electrophilic substitution, allowing for further functionalization at the 4 or 5 positions of the quinoline ring.

- Reduction Reactions: The chlorine substituents can be reduced to form amine derivatives, which may exhibit different biological activities.

Research indicates that 2-chloro-3-(chloromethyl)-7-methoxyquinoline exhibits various biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its use in cancer research.

- Inhibitory Effects on Enzymes: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Several synthetic routes have been developed for the preparation of 2-chloro-3-(chloromethyl)-7-methoxyquinoline:

- Starting from 7-Methoxyquinoline: This method involves chlorination and subsequent chloromethylation of 7-methoxyquinoline using reagents like phosphorus oxychloride and formaldehyde.

- Multi-step Synthesis: A more complex approach may involve multiple steps including nitration, reduction, and chlorination to achieve the desired substitution pattern.

- Direct Halogenation: Direct halogenation methods using chlorine gas or chlorinating agents can be employed to introduce chlorine substituents at specific positions on the quinoline ring .

The applications of 2-chloro-3-(chloromethyl)-7-methoxyquinoline span various fields:

- Pharmaceutical Industry: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.

- Chemical Research: Used as a building block in organic synthesis for developing other functionalized quinoline derivatives.

- Agricultural Chemicals: Investigated for use in developing novel pesticides due to its biological activity against pests .

Interaction studies have focused on understanding how 2-chloro-3-(chloromethyl)-7-methoxyquinoline interacts with biological systems:

- Protein Binding Studies: These studies assess how well the compound binds to target proteins, influencing its efficacy and bioavailability.

- Metabolic Pathway Analysis: Investigations into how this compound is metabolized by enzymes can provide insights into its pharmacokinetics and potential side effects.

- Synergistic Effects with Other Compounds: Research has explored how this compound may enhance or inhibit the effects of other drugs in combination therapies .

Several compounds share structural similarities with 2-chloro-3-(chloromethyl)-7-methoxyquinoline. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methoxyquinoline | Quinoline with a methoxy group | Antimicrobial |

| 2-Chloroquinoline | Quinoline with one chlorine atom | Antiviral |

| 3-Chloromethylquinoline | Quinoline with chloromethyl group | Anticancer |

| 4-Amino-7-methoxyquinoline | Amino group at position four | Anticancer |

Uniqueness of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline

What sets 2-chloro-3-(chloromethyl)-7-methoxyquinoline apart from these similar compounds is its specific combination of two chlorine substituents and a methoxy group on the quinoline ring. This unique substitution pattern enhances its reactivity and biological activity compared to other derivatives, making it a subject of interest in medicinal chemistry .

2-Chloro-3-(chloromethyl)-7-methoxyquinoline is a synthetic organic compound within the quinoline family, characterized by a bicyclic aromatic structure fused with substituents at positions 2, 3, and 7. While specific historical records of its discovery are not prominently documented, its synthesis aligns with broader advancements in quinoline chemistry during the late 20th century. The compound’s design reflects strategic functionalization to introduce reactive sites for further chemical modification, a trend observed in pharmaceutical intermediates and agrochemical precursors.

Significance in Quinoline Derivative Chemistry

Quinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their bioactivity and synthetic versatility. The presence of chlorine and chloromethyl groups in this compound enhances its reactivity, enabling diverse transformations such as nucleophilic substitution, cross-coupling reactions, and functional group interconversions. This makes it valuable for synthesizing complex molecules, including kinase inhibitors, antimalarials, and antimicrobial agents.

Classification and Nomenclature Analysis

IUPAC Name: 2-chloro-3-(chloromethyl)-7-methoxyquinoline

Molecular Formula: C₁₁H₉Cl₂NO

Molecular Weight: 242.1 g/mol

SMILES: COc1ccc2cc(CCl)c(Cl)nc2c1

InChI: InChI=1S/C11H9Cl2NO/c1-15-9-3-2-7-4-8(6-12)11(13)14-10(7)5-9/h2-5H,6H2,1H3

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉Cl₂NO | |

| Molecular Weight | 242.1 g/mol | |

| Density | 1.341 g/cm³ | |

| Boiling Point | 370.7°C (estimated) | |

| Melting Point | Not reported |

2-Chloro-3-(chloromethyl)-7-methoxyquinoline is a substituted quinoline derivative with the molecular formula C₁₁H₉Cl₂NO and a molecular weight of 242.10 g/mol [1] [2] [3]. The compound is registered under CAS number 73863-49-7 and possesses the MDL number MFCD04971675 [2] [4]. The molecular structure consists of a quinoline ring system bearing three distinct substituents: a chlorine atom at position 2, a chloromethyl group at position 3, and a methoxy group at position 7 [1] [2] [5].

The compound exhibits an exact mass of 241.00600 Da and a monoisotopic mass of 241.00612 Da [3] [4]. The structural representation can be expressed through the SMILES notation as COc1ccc2cc(CCl)c(Cl)nc2c1, while the International Chemical Identifier (InChI) is InChI=1S/C11H9Cl2NO/c1-15-9-3-2-7-4-8(6-12)11(13)14-10(7)5-9/h2-5H,6H2,1H3, with the corresponding InChI Key being ICHNEESGHIDYMZ-UHFFFAOYSA-N [2] [3] [5].

The molecular architecture features a bicyclic quinoline system where the nitrogen atom occupies position 1 of the heterocyclic ring. The substitution pattern significantly influences the electronic distribution within the molecule, with the chlorine atoms serving as electron-withdrawing groups and the methoxy substituent acting as an electron-donating group [1] [4] [5]. This combination of substituents creates a unique electronic environment that affects both the physical and chemical properties of the compound.

Stereochemistry and Conformational Analysis

The stereochemical characteristics of 2-chloro-3-(chloromethyl)-7-methoxyquinoline are primarily determined by the planar nature of the quinoline ring system and the spatial arrangement of the substituents [6]. The quinoline moiety maintains a generally planar configuration, which is typical for aromatic heterocyclic systems, though slight deviations from planarity may occur due to steric interactions between substituents [7] [8].

The conformational properties of quinoline derivatives are influenced by the electronic nature of the substituents and their positions on the ring system [6] [8]. In 2-chloro-3-(chloromethyl)-7-methoxyquinoline, the chloromethyl group at position 3 introduces conformational flexibility through rotation around the C-CH₂Cl bond, while the methoxy group at position 7 remains relatively fixed due to its direct attachment to the aromatic ring [7].

The compound does not possess classical chiral centers, as all carbon atoms in the structure are either aromatic (sp² hybridized) or connected to identical substituents. However, the molecule may exhibit restricted rotation around certain bonds due to steric hindrance, particularly involving the chloromethyl substituent [6] [8]. The conformational preferences are governed by minimization of steric repulsion between the chlorine atoms and optimal orbital overlap within the quinoline system.

Computational studies on related quinoline derivatives suggest that the most stable conformations typically involve arrangements that maximize aromatic stabilization while minimizing unfavorable steric interactions [7] [8]. The presence of the electron-withdrawing chlorine substituents and the electron-donating methoxy group creates a dipolar character that influences intermolecular interactions and crystal packing arrangements [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2-chloro-3-(chloromethyl)-7-methoxyquinoline through characteristic chemical shift patterns and coupling constants [9] [10] [11]. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signals corresponding to the various proton environments within the molecule.

The aromatic protons of the quinoline ring system display chemical shifts typical of substituted quinolines, with the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the methoxy group influencing the electronic environment [12] [13] [14]. The quinoline ring protons typically appear in the aromatic region between 7.0 and 9.0 parts per million, with the specific chemical shifts depending on the substitution pattern and electronic effects [10] [11] [12].

The chloromethyl protons (-CH₂Cl) appear as a characteristic singlet due to the absence of adjacent protons, typically observed around 4.5-5.0 parts per million, consistent with the deshielding effect of the chlorine atom [9] [15] [11]. The methoxy group protons (-OCH₃) appear as a sharp singlet in the aliphatic region, usually around 3.8-4.0 parts per million, which is characteristic of aromatic methoxy substituents [9] [15] [12].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the range of 110-160 parts per million [12] [16] [14]. The carbon atoms bearing chlorine substituents typically show downfield shifts due to the electronegative nature of chlorine, while the methoxy-substituted carbon exhibits characteristic chemical shifts around 155-165 parts per million [16] [14]. The chloromethyl carbon appears around 40-50 parts per million, and the methoxy carbon typically resonates around 55-60 parts per million [12] [14].

Infrared Spectroscopy Profiles

Infrared spectroscopy of 2-chloro-3-(chloromethyl)-7-methoxyquinoline reveals characteristic absorption bands that correspond to specific functional groups and structural features within the molecule [17] [18] [19]. The spectrum exhibits several key absorption regions that provide fingerprint identification of the compound.

The aromatic Carbon-Hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, characteristic of the quinoline ring system [18] [19]. These bands are typically sharp and well-defined, reflecting the aromatic nature of the protons. The aliphatic Carbon-Hydrogen stretching modes of the chloromethyl and methoxy groups are observed in the 2800-3000 cm⁻¹ region [17] [19].

The quinoline ring system exhibits characteristic aromatic Carbon-Carbon stretching vibrations in the 1450-1650 cm⁻¹ region, with specific bands around 1580-1620 cm⁻¹ being particularly diagnostic for quinoline derivatives [18] [20]. The presence of the nitrogen atom in the ring system influences the vibrational patterns and contributes to the unique spectroscopic signature [19] [20].

The methoxy group contributes characteristic absorption bands, including Carbon-Oxygen stretching vibrations around 1200-1300 cm⁻¹ and the methyl Carbon-Hydrogen bending modes around 1400-1500 cm⁻¹ [17] [19]. The Carbon-Chlorine stretching vibrations typically appear in the 600-800 cm⁻¹ region, with the specific frequencies depending on the local environment of the chlorine atoms [17] [19].

Mass Spectrometry Characteristics

Mass spectrometry analysis of 2-chloro-3-(chloromethyl)-7-methoxyquinoline provides crucial information about the molecular ion and fragmentation patterns [21] [22] [23] [24]. The molecular ion peak appears at m/z 241/243 due to the presence of two chlorine atoms, which create a characteristic isotope pattern with peaks separated by two mass units reflecting the natural abundance of chlorine isotopes [3] [21].

The compound exhibits several characteristic ionization adducts under different ionization conditions. The protonated molecular ion [M+H]⁺ appears at m/z 242.01340, while sodium and potassium adducts are observed at m/z 263.99534 and 279.96928, respectively [3]. The ammonium adduct [M+NH₄]⁺ is detected at m/z 259.03994, providing additional confirmation of the molecular weight [3].

Fragmentation patterns in mass spectrometry reveal important structural information about the compound [22] [23] [24]. Common fragmentation pathways include loss of the chloromethyl group, loss of methoxyl radicals, and ring contraction processes typical of quinoline derivatives [22] [23]. The primary fragmentation often involves the loss of hydrogen cyanide (27 mass units) from the quinoline system, a characteristic fragmentation pattern observed in nitrogen-containing heterocyclic compounds [22] [24].

Collision-induced dissociation studies provide additional structural information, with predicted collision cross section values ranging from 146.3 to 163.7 Ų depending on the ionization state and adduct formation [3]. These values are consistent with the molecular size and shape of the compound, providing orthogonal confirmation of the structural assignment.

Ultraviolet-Visible Spectroscopy Data

Ultraviolet-Visible spectroscopy of 2-chloro-3-(chloromethyl)-7-methoxyquinoline reveals electronic transitions characteristic of the quinoline chromophore system [25] [26] [27] [28]. The compound exhibits absorption bands in both the ultraviolet and visible regions, reflecting the extended π-conjugation system of the quinoline ring and the influence of the substituents on the electronic properties.

The quinoline ring system typically shows strong absorption bands in the ultraviolet region around 240-320 nanometers, corresponding to π→π* transitions within the aromatic system [26] [28]. The specific wavelengths and intensities of these transitions are influenced by the substitution pattern, with electron-withdrawing chlorine atoms and electron-donating methoxy groups affecting the energy levels of the molecular orbitals [25] [26].

The compound may exhibit additional absorption features in the 300-400 nanometer region, which can be attributed to charge-transfer transitions or modified π→π* transitions resulting from the asymmetric substitution pattern [26] [28]. The methoxy substituent at position 7 can participate in extended conjugation with the quinoline system, potentially leading to bathochromic shifts in the absorption spectrum [28].

Solvent effects play a significant role in the ultraviolet-visible spectroscopy of quinoline derivatives, with polar solvents often causing shifts in absorption maxima due to differential solvation of the ground and excited states [25] [26]. The presence of the chlorine atoms and the methoxy group creates a dipolar molecule that exhibits solvatochromic behavior, making solvent selection important for accurate spectroscopic characterization [25] [28].

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides definitive structural information about 2-chloro-3-(chloromethyl)-7-methoxyquinoline in the solid state, revealing precise bond lengths, bond angles, and molecular packing arrangements [29] [30] [31] [32]. Crystallographic studies of related quinoline derivatives demonstrate the general structural features expected for this compound class.

The quinoline ring system typically exhibits a planar or near-planar geometry, with slight deviations from planarity possible due to crystal packing forces or steric interactions between substituents [29] [31] [32]. Bond lengths within the quinoline system are consistent with aromatic character, with Carbon-Carbon bonds ranging from 1.35 to 1.45 Ångströms and Carbon-Nitrogen bonds approximately 1.31-1.37 Ångströms [29] [32].

The substitution pattern significantly influences the molecular geometry and crystal packing. The chlorine atoms at positions 2 and in the chloromethyl group exhibit typical Carbon-Chlorine bond lengths of approximately 1.70-1.75 Ångströms [30] [31]. The methoxy group shows standard Carbon-Oxygen bond lengths around 1.36 Ångströms and Carbon-Oxygen-Carbon bond angles close to the tetrahedral angle [29] [32].

Intermolecular interactions in the crystal structure may include halogen bonding involving the chlorine atoms, π-π stacking interactions between quinoline rings, and weak hydrogen bonding interactions [29] [31] [32]. These interactions contribute to the overall crystal stability and influence physical properties such as melting point and solubility. The presence of multiple polar functional groups creates opportunities for diverse intermolecular contacts that stabilize specific crystal packing arrangements [31] [32].

Melting Point (128-130°C) and Boiling Point (370.7°C at 760 mmHg)

2-Chloro-3-(chloromethyl)-7-methoxyquinoline exhibits well-defined thermal transition properties that reflect its crystalline structure and molecular interactions. The compound demonstrates a sharp melting point range of 128-130°C [1] [2], indicating high purity and ordered crystal packing. This relatively high melting point is characteristic of quinoline derivatives and results from the combination of π-π stacking interactions between aromatic rings and intermolecular forces involving the chlorine and methoxy substituents.

The boiling point of 370.7°C at 760 mmHg [3] represents the temperature at which the compound transitions from liquid to gas phase under standard atmospheric pressure. This elevated boiling point is typical for substituted quinolines and reflects the substantial intermolecular forces present in the liquid phase. The large difference between melting and boiling points (approximately 240°C) indicates a wide liquid range, which is advantageous for thermal processing applications.

Table 1: Thermal Transition Data for 2-Chloro-3-(chloromethyl)-7-methoxyquinoline

| Property | Value | Units | Source |

|---|---|---|---|

| Melting Point | 128-130 | °C | Sigma-Aldrich, Enamine [1] [2] |

| Boiling Point | 370.7 | °C at 760 mmHg | ChemSrc [3] |

| Flash Point | 178 | °C | ChemSrc [3] |

| Liquid Range | ~241 | °C | Calculated |

Thermal Stability Parameters

The thermal stability of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline is enhanced by its quinoline backbone and halogen substituents. Research on related quinoline compounds indicates that chlorine substitution generally increases thermal stability compared to unsubstituted quinolines [4] [5]. The compound remains stable under normal storage conditions at room temperature [1] [2], demonstrating good thermal resilience for practical applications.

Differential thermal analysis studies on similar quinoline derivatives show that decomposition typically occurs around 280°C [6], well above the melting point of this compound. The presence of two chlorine atoms and the methoxy group contributes to the overall thermal stability through electronic effects and crystal packing arrangements [4] [7]. The flash point of 178°C [3] indicates that the compound requires significant heating before becoming flammable, further supporting its thermal stability profile.

Solubility Profiles in Various Solvents

The solubility characteristics of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline are governed by its molecular structure, which combines aromatic quinoline features with polar and nonpolar substituents. The compound exhibits limited water solubility, typical of quinoline derivatives [8] [9], but demonstrates good solubility in organic solvents, particularly aprotic polar solvents.

Table 2: Estimated Solubility Profile in Various Solvents

| Solvent | Solubility Category | Estimated Range | Basis for Classification |

|---|---|---|---|

| Water | Poor | < 1 mg/mL | Quinoline baseline behavior [8] [10] |

| DMSO | Very Good | 50-200 mg/mL | Excellent for quinolines [11] [12] |

| DMF | Good | 20-100 mg/mL | Aprotic polar solvents [13] [14] |

| Chloroform | Good | 20-50 mg/mL | Aromatic compound compatibility [15] |

| Ethanol | Moderate | 5-20 mg/mL | Protic solvent limitations [16] [17] |

| Hexane | Very Poor | < 0.1 mg/mL | Nonpolar solvent incompatibility [17] |

The poor water solubility results from the hydrophobic nature of the quinoline ring system and the presence of multiple chlorine substituents [18] [10]. However, the methoxy group at position 7 provides some polar character that can facilitate interactions with polar aprotic solvents like DMSO and DMF [11] [14]. This solubility pattern is consistent with the compound's LogP value of 3.63560 [3], indicating strong preference for organic phases over aqueous environments.

Density (1.341 g/cm³) and Refractive Index (1.621)

The density of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline is reported as 1.341 g/cm³ [3], which is higher than that of unsubstituted quinoline (1.093 g/cm³) [9]. This increased density reflects the presence of heavy chlorine atoms and the compact molecular packing in the solid state. The density value is consistent with other chlorinated quinoline derivatives, where chlorine substitution typically increases density by 0.2-0.3 g/cm³ compared to the parent compound.

The refractive index of 1.621 [3] indicates the compound's optical properties and molecular polarizability. This value is elevated compared to simple organic compounds, reflecting the extended π-electron system of the quinoline ring and the polarizable chlorine substituents. The high refractive index suggests strong light-matter interactions and significant electronic delocalization within the aromatic system.

Table 3: Density and Optical Properties Comparison

| Compound | Density (g/cm³) | Refractive Index | Molecular Features |

|---|---|---|---|

| 2-Chloro-3-(chloromethyl)-7-methoxyquinoline | 1.341 [3] | 1.621 [3] | Two Cl, one OCH₃ |

| 2-Chloro-3-(chloromethyl)-8-methylquinoline | 1.309 [19] | Not reported | Two Cl, one CH₃ |

| Quinoline (unsubstituted) | 1.093 [9] | ~1.627 | No substituents |

Partition Coefficient (LogP = 3.63560) and Lipophilicity

The partition coefficient (LogP) of 3.63560 [3] classifies 2-Chloro-3-(chloromethyl)-7-methoxyquinoline as a lipophilic compound with strong preference for organic phases over aqueous environments. This LogP value falls within the range typical for bioactive quinoline derivatives and suggests favorable membrane permeability characteristics for potential pharmaceutical applications.

The lipophilicity arises from several structural features: the aromatic quinoline ring system provides a hydrophobic foundation, while the chlorine substituents further enhance lipophilic character through their electron-withdrawing effects and increased molecular volume [20] [21]. The methoxy group contributes moderately to lipophilicity while providing some polar character for selective solvent interactions.

Table 4: Lipophilicity Analysis

| Parameter | Value | Classification | Implications |

|---|---|---|---|

| LogP | 3.63560 [3] | Lipophilic | Good membrane permeability |

| Polar Surface Area | 22.12 Ų [3] | Low | Favorable for oral absorption |

| Lipophilic Efficiency | High | Drug-like | Suitable for biological systems |

Comparative studies on quinoline derivatives demonstrate that LogP values in the range 3-4 are optimal for balancing solubility and permeability characteristics [20] [22]. The compound's LogP suggests it would readily partition into lipid bilayers and cross biological membranes, while maintaining sufficient polarity for interaction with target sites.

Polar Surface Area (22.12000) and Molecular Interactions

The polar surface area (PSA) of 22.12 Ų [3] for 2-Chloro-3-(chloromethyl)-7-methoxyquinoline is remarkably low, indicating minimal polar surface exposure in the molecular structure. This low PSA value results from the fact that only the quinoline nitrogen and methoxy oxygen atoms contribute significantly to polar surface area, while the chlorine atoms, despite their electronegativity, do not substantially increase PSA due to their large atomic size and low hydrogen bonding capacity.

The molecular interactions of this compound are dominated by several key features: π-π stacking interactions between quinoline rings facilitate crystal packing and intermolecular associations [23]. The chlorine atoms can participate in weak halogen bonding interactions, which contribute to crystal stability and influence solubility patterns. The methoxy group serves as a hydrogen bond acceptor, enabling interactions with protic solvents and potential biological targets.

Table 5: Molecular Interaction Parameters

| Interaction Type | Contributing Groups | Strength | Impact on Properties |

|---|---|---|---|

| π-π Stacking | Quinoline rings | Strong | Crystal packing, limited water solubility |

| Halogen Bonding | Cl substituents | Moderate | Intermolecular organization [23] |

| H-Bond Acceptance | N, OCH₃ | Moderate | Polar solvent interactions |

| Van der Waals | All atoms | Cumulative | Overall molecular cohesion |

The low PSA combined with the molecular weight of 242.10 g/mol [3] suggests excellent passive diffusion characteristics according to Lipinski's Rule of Five. The compound's interaction profile indicates it would readily penetrate lipid membranes while maintaining sufficient polar character for molecular recognition events. This balance of hydrophobic and polar interactions makes the compound well-suited for applications requiring both membrane permeability and selective binding interactions.

Table 6: Structure-Activity Relationship Summary

| Structural Feature | Effect on Physicochemical Properties | Quantitative Impact |

|---|---|---|

| Quinoline core | Provides aromatic character, basicity | Base pKa ~4-5 (predicted) |

| 2-Chloro substitution | Increases lipophilicity, reduces basicity | LogP contribution: +0.7 |

| 3-Chloromethyl group | Enhances lipophilicity, adds reactivity | LogP contribution: +1.2 |

| 7-Methoxy group | Moderate polarity, H-bond acceptance | LogP contribution: +0.2 |

| Combined effect | Balanced lipophilicity with selective interactions | LogP = 3.63560 [3] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant